molecular formula C16H20BrNO3 B2588575 4-(4-Bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid CAS No. 1031263-33-8

4-(4-Bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid

Cat. No. B2588575
CAS RN: 1031263-33-8
M. Wt: 354.244
InChI Key: HYLOXIKFRSIGLF-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid, also known as 4-bromo-2-cyclohexylamino-4-oxobutanoic acid (BCHBA) is an organic compound used in various scientific research applications. BCHBA has been studied for its ability to act as an inhibitor of enzymes and its potential to be used in the synthesis of other compounds.

Scientific Research Applications

Novel Surfactant Synthesis

A significant application of this compound is in the synthesis of new surfactants. One study outlines the novel synthesis of a surfactant containing a benzene ring, utilizing a copper-catalyzed cross-coupling reaction. This surfactant shows unique properties, including the formation of large-diameter premicellar aggregation below the critical micelle concentration (CMC), demonstrating its potential for diverse applications in the surfactant industry (Chen, Hu, & Fu, 2013).

Antibacterial Compound Development

Another critical area of research is the development of antibacterial compounds. The compound serves as a starting material for synthesizing a novel series of heterocyclic compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives. These derivatives exhibit potential antibacterial activities, highlighting the compound's utility in creating new antibacterial agents (El-Hashash et al., 2015).

Chemical Reaction Exploration

Research into novel chemical reactions involving 4-(4-Bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid has also been conducted. For example, the study of reactions between substituted 4-oxobutanoic acids and 3H-furan-2-ones with 1,3-binucleophiles has revealed differences in the formation of various fused tricyclic systems, providing insight into the behavior of these compounds in chemical synthesis (Grinev et al., 2017).

properties

IUPAC Name

4-(4-bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO3/c17-12-8-6-11(7-9-12)15(19)10-14(16(20)21)18-13-4-2-1-3-5-13/h6-9,13-14,18H,1-5,10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLOXIKFRSIGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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